![molecular formula C12H7ClF3N3O B7568219 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide](/img/structure/B7568219.png)
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential use in treating various types of cancer. This compound belongs to the class of pyridinecarboxamides and has been shown to have potent inhibitory effects on the activity of the protein kinase BTK (Bruton's tyrosine kinase).
Mecanismo De Acción
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide works by inhibiting the activity of BTK, which is a key protein involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking the activity of BTK, 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide can prevent the proliferation and survival of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has been shown to have potent inhibitory effects on BTK, leading to a reduction in the growth and survival of cancer cells. The compound has also been found to have minimal off-target effects on other proteins, reducing the risk of unwanted side effects. In preclinical studies, 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has been shown to be well-tolerated and effective in reducing tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and improves its safety profile. The compound has also been found to be highly potent, with low nanomolar IC50 values in vitro. However, 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide. One area of focus is the optimization of the compound's pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in vivo. Another area of interest is the combination of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, to enhance its anti-tumor effects. Finally, further studies are needed to evaluate the safety and efficacy of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide in clinical trials, with the aim of developing a new treatment option for patients with cancer.
Métodos De Síntesis
The synthesis of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide involves several steps, including the preparation of 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide and its subsequent coupling with various other chemical groups. The final product is obtained through a series of purification and isolation steps, which result in a highly pure and stable compound.
Aplicaciones Científicas De Investigación
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to have potent inhibitory effects on BTK, which is a key protein involved in the growth and survival of cancer cells. 2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide has also been found to be highly selective for BTK, with minimal off-target effects on other proteins.
Propiedades
IUPAC Name |
2-amino-6-chloro-N-(3,4,5-trifluorophenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-9-1-5(2-10(17)19-9)12(20)18-6-3-7(14)11(16)8(15)4-6/h1-4H,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESMBQCHNLOIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)C(=O)NC2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.